ALDH1A1 Biochemical Potency: CM-39 vs. 673A and DEAB
CM-39 inhibits ALDH1A1 with an IC50 of 0.9 μM [1]. For direct comparison, the pan-ALDH1A inhibitor 673A exhibits an IC50 of 0.246 μM against the same target, representing approximately a 3.7-fold greater biochemical potency . Conversely, the pan-ALDH inhibitor DEAB is significantly more potent against ALDH1A1 (IC50 0.057 μM), but this comes at the cost of substantial off-target ALDH2 inhibition (IC50 0.16 μM), a liability not observed with CM-39 .
| Evidence Dimension | ALDH1A1 IC50 |
|---|---|
| Target Compound Data | CM-39: 0.9 μM |
| Comparator Or Baseline | 673A: 0.246 μM; DEAB: 0.057 μM |
| Quantified Difference | 673A is ~3.7-fold more potent; DEAB is ~15.8-fold more potent against ALDH1A1 |
| Conditions | Recombinant enzyme assay (specific assay details vary by study; values represent cross-study comparables) |
Why This Matters
This data defines the concentration window for target engagement and informs dose selection in cellular or in vivo experiments relative to other ALDH inhibitors.
- [1] PeptideDB. CM-39 Product Database Entry. Accessed 2025. Available at: https://www.peptidedb.com/database/CM-39.html View Source
